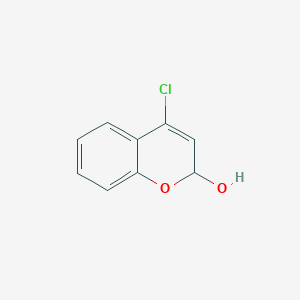
2H-1-Benzopyran-2-ol, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-ol, 4-chloro- can be achieved through various methods. One common approach involves the use of alkaline protease from Bacillus licheniformis to catalyze the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions can be optimized by adjusting parameters such as solvent, water content, and temperature to achieve acceptable yields.
Industrial Production Methods: Industrial production methods for 2H-1-Benzopyran-2-ol, 4-chloro- typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-ol, 4-chloro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-ol, 4-chloro- include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-ol, 4-chloro- depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2H-1-Benzopyran-2-ol, 4-chloro- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis . Additionally, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-ol, 4-chloro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antioxidant activity by scavenging free radicals and inhibiting oxidative stress . This mechanism is crucial for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-1-Benzopyran-2-ol, 4-chloro- include other benzopyran derivatives such as 2H-1-benzopyran-2-one, 4H-1-benzopyran, and 3,4-dihydro-2H-1-benzopyran . These compounds share a similar core structure but differ in their functional groups and chemical properties.
Uniqueness: What sets 2H-1-Benzopyran-2-ol, 4-chloro- apart from other similar compounds is its unique combination of a benzopyran core with a chloro substituent at the 4-position
Properties
CAS No. |
145982-62-3 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
4-chloro-2H-chromen-2-ol |
InChI |
InChI=1S/C9H7ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,9,11H |
InChI Key |
RHDSFFCRQBEKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(O2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


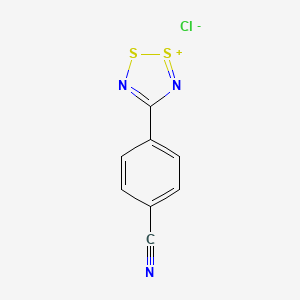
![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
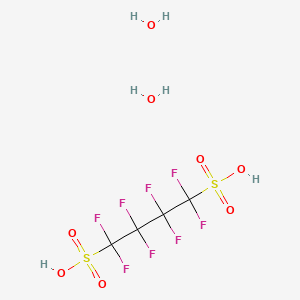

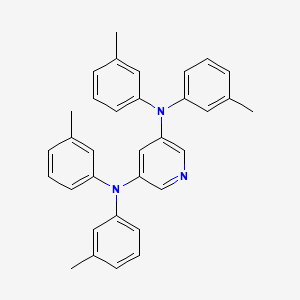
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
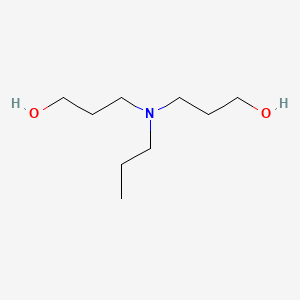

acetate](/img/structure/B12548326.png)

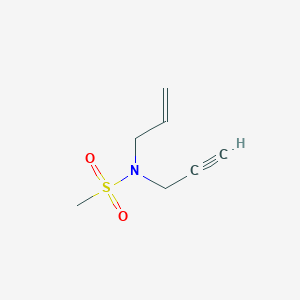

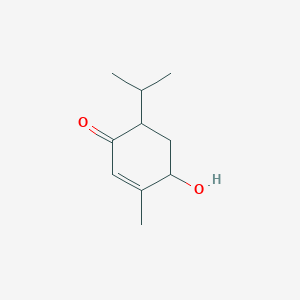
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
